molecular formula C13H19NO2 B12735516 Phenol, 4,5-dimethyl-2-(morpholinomethyl)- CAS No. 60372-42-1

Phenol, 4,5-dimethyl-2-(morpholinomethyl)-

Cat. No.: B12735516
CAS No.: 60372-42-1
M. Wt: 221.29 g/mol
InChI Key: AOXCBRQKKRUDBF-UHFFFAOYSA-N
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Description

Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C13H19NO2. It is a derivative of phenol, where the phenol ring is substituted with two methyl groups at the 4 and 5 positions and a morpholinomethyl group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- typically involves the reaction of 4,5-dimethylphenol with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:

    Starting Materials: 4,5-dimethylphenol, formaldehyde, morpholine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,5-dimethyl-2-(morpholinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens, alkyl groups, or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while alkylation and acylation can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated, alkylated, or acylated derivatives of the compound.

Scientific Research Applications

Phenol, 4,5-dimethyl-2-(morpholinomethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the morpholinomethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,5-dimethyl-2-ethyl-: This compound has an ethyl group instead of a morpholinomethyl group.

    Phenol, 4,5-dimethyl-2-methyl-: This compound has a methyl group instead of a morpholinomethyl group.

    Phenol, 4,5-dimethyl-2-(piperidin-1-ylmethyl)-: This compound has a piperidinylmethyl group instead of a morpholinomethyl group.

Uniqueness

Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications.

Properties

CAS No.

60372-42-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4,5-dimethyl-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C13H19NO2/c1-10-7-12(13(15)8-11(10)2)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3

InChI Key

AOXCBRQKKRUDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)CN2CCOCC2

Origin of Product

United States

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